molecular formula C17H18O2 B12587664 1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one CAS No. 628291-34-9

1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one

Cat. No.: B12587664
CAS No.: 628291-34-9
M. Wt: 254.32 g/mol
InChI Key: STPHHRQDJITCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one is an organic compound with the molecular formula C17H18O2 It is characterized by a benzyloxy group attached to a dimethylphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one typically involves the reaction of 3,5-dimethylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The resulting benzyloxy derivative is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The compound’s anti-inflammatory effects could be due to the modulation of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]ethanone
  • 3,5-Dibenzyloxyacetophenone
  • 1-[2-(Benzyloxy)phenyl]ethan-1-one

Uniqueness

1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

628291-34-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-(3,5-dimethyl-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C17H18O2/c1-12-9-13(2)17(16(10-12)14(3)18)19-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3

InChI Key

STPHHRQDJITCTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)OCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.